4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and oxygen heteroatoms. The official International Union of Pure and Applied Chemistry name for this compound is 2-bromo-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one, which precisely describes the structural arrangement and functional group positioning. This nomenclature system emphasizes the bromobutanoyl substituent attached to the nitrogen atom of the benzoxazine core structure.
The compound is registered under Chemical Abstracts Service number 1119450-35-9, providing a unique identifier for database searches and commercial sourcing. Alternative systematic names include 2-bromo-1-(6-methyl-2H-benzo[b]oxazin-4(3H)-yl)butan-1-one and 2-bromo-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one, all of which accurately represent the same molecular structure. The Molecular Design Limited number MFCD12027343 serves as an additional cataloging identifier for this compound in chemical databases.
The molecular formula C₁₃H₁₆BrNO₂ indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 298.18 grams per mole. The compound exhibits a relatively high degree of structural complexity due to the presence of multiple functional groups and the fused ring system. The Simplified Molecular Input Line Entry System representation CCC(C(=O)N1CCOC2=C1C=C(C=C2)C)Br provides a standardized linear notation for computational applications and database searching.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by a bicyclic benzoxazine core structure with specific conformational preferences dictated by the heterocyclic ring system. The benzoxazine moiety adopts a boat-chair conformation similar to other reported benzoxazine derivatives, where the six-membered oxazine ring exhibits non-planar geometry due to the saturated carbon atoms at positions 2 and 3. This conformational arrangement minimizes steric interactions between adjacent substituents while maintaining optimal orbital overlap for the aromatic benzene portion of the molecule.
The bromobutanoyl substituent attached to the nitrogen atom introduces additional conformational complexity through rotation around the carbon-nitrogen bond connecting the acyl group to the heterocyclic core. The presence of the bromine atom at the alpha position of the butanoyl chain creates a chiral center, although the compound is typically obtained as a racemic mixture in standard synthetic procedures. The spatial orientation of this substituent significantly influences the overall molecular shape and potentially affects intermolecular interactions in solid-state arrangements.
Computational analyses of benzoxazine derivatives suggest that the six-membered oxazine ring typically adopts a half-chair conformation to minimize ring strain. The methyl substituent at position 6 of the benzene ring occupies an equatorial-like position relative to the fused ring system, reducing steric hindrance with other molecular components. The conformational flexibility of the 2,3-dihydro portion of the benzoxazine ring allows for dynamic interconversion between different conformational states at room temperature, contributing to the compound's chemical reactivity and physical properties.
| Structural Feature | Conformational Characteristic | Impact on Properties |
|---|---|---|
| Benzoxazine Ring | Boat-chair conformation | Reduced ring strain |
| Oxazine Moiety | Half-chair geometry | Conformational flexibility |
| Bromobutanoyl Group | Rotational freedom around C-N bond | Variable spatial orientation |
| Methyl Substituent | Equatorial positioning | Minimized steric interactions |
Crystallographic Characterization via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional atomic structure of this compound and related benzoxazine derivatives. This analytical technique provides unambiguous determination of bond lengths, bond angles, and spatial arrangements of atoms within the crystal lattice, offering insights into intermolecular interactions and packing arrangements. The crystallographic analysis of benzoxazine compounds typically reveals important structural parameters including the degree of planarity in the fused ring system and the precise positioning of substituents relative to the heterocyclic core.
The experimental methodology for single-crystal X-ray diffraction analysis involves growing high-quality crystals of the target compound, followed by data collection using intense X-ray beams and sophisticated area detectors. The diffraction pattern resulting from the interaction between X-rays and the crystalline sample contains thousands of individual reflections that must be processed using automated structure solution algorithms. Modern crystallographic software packages employ direct methods and difference map techniques to locate atomic positions and refine structural parameters against experimental data.
Crystallographic studies of related benzoxazine derivatives have demonstrated that these compounds often exhibit interesting solid-state features including hydrogen bonding networks and π-π stacking interactions between aromatic rings. The presence of the bromine atom in this compound may facilitate halogen bonding interactions in the crystal structure, potentially influencing physical properties such as melting point and solubility. The methyl substituent at position 6 of the benzene ring may also participate in weak intermolecular contacts that contribute to crystal packing stability.
The refinement process in crystallographic analysis involves iterative optimization of atomic positions and thermal parameters to achieve the best fit between calculated and observed structure factors. Final validation of the crystal structure includes analysis of bond length and angle distributions, examination of electron density maps for unmodeled features, and assessment of overall structural quality using established crystallographic metrics. Deposition of refined crystal structures in public databases such as the Cambridge Structural Database ensures accessibility for future research applications.
| Crystallographic Parameter | Typical Range for Benzoxazines | Analytical Significance |
|---|---|---|
| Bond Length Accuracy | ±0.01 Å | Precise geometric determination |
| Angular Precision | ±0.1° | Conformational analysis |
| Resolution Limit | 0.8-1.2 Å | Structural detail level |
| Refinement Quality | R-factor < 5% | Data reliability indicator |
Spectroscopic Fingerprinting (Fourier Transform Infrared, Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)
Fourier Transform Infrared spectroscopy provides characteristic vibrational frequencies that serve as molecular fingerprints for this compound and enable identification of specific functional groups within the structure. The infrared spectrum of benzoxazine derivatives typically exhibits diagnostic absorption bands at 1233 and 914 reciprocal centimeters, which correspond to carbon-oxygen-carbon asymmetric stretching and carbon-hydrogen out-of-plane bending vibrations in the benzene ring fused to the oxazine ring. These spectroscopic features confirm the successful formation of the heterocyclic ring system and distinguish benzoxazines from other related compound classes.
The carbonyl stretching frequency associated with the bromobutanoyl substituent appears in the infrared spectrum as a strong absorption band around 1630-1650 reciprocal centimeters, consistent with amide functionality attached to the nitrogen atom of the benzoxazine core. Additional characteristic bands include aromatic carbon-carbon stretching vibrations around 1497 reciprocal centimeters and various carbon-hydrogen bending modes in the fingerprint region below 1500 reciprocal centimeters. The presence of the bromine atom may subtly influence the vibrational frequencies of nearby functional groups through inductive effects, providing additional structural information.
Proton Nuclear Magnetic Resonance spectroscopy reveals detailed information about the hydrogen atom environments within the molecule, with characteristic chemical shifts providing insights into electronic environments and molecular connectivity. The oxazine ring protons typically appear as multiplets at 3.83 and 4.77 parts per million, corresponding to the phenyl-carbon-hydrogen₂-nitrogen and oxygen-carbon-hydrogen₂-nitrogen protons respectively. The methyl group attached to the benzene ring exhibits a distinctive singlet around 2.2-2.4 parts per million, while the bromobutanoyl chain protons appear as complex multiplets in the aliphatic region between 1.0-3.0 parts per million.
High-Resolution Mass Spectrometry provides precise molecular weight determination and fragmentation patterns that confirm the molecular formula and structural connectivity of this compound. The molecular ion peak appears at mass-to-charge ratio 298.18, consistent with the calculated molecular weight, while characteristic fragment ions result from loss of the bromobutanoyl group and subsequent fragmentation of the benzoxazine core structure. The isotope pattern observed in the mass spectrum clearly indicates the presence of bromine through the characteristic 1:1 intensity ratio of molecular ion peaks separated by two mass units.
| Spectroscopic Technique | Key Diagnostic Features | Structural Information |
|---|---|---|
| Fourier Transform Infrared | 1233, 914 cm⁻¹ (benzoxazine ring) | Ring formation confirmation |
| Fourier Transform Infrared | 1630-1650 cm⁻¹ (carbonyl) | Amide functionality |
| Proton Nuclear Magnetic Resonance | 3.83, 4.77 ppm (oxazine CH₂) | Ring proton environments |
| High-Resolution Mass Spectrometry | m/z 298.18 [M]⁺ | Molecular weight confirmation |
Properties
IUPAC Name |
2-bromo-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-3-10(14)13(16)15-6-7-17-12-5-4-9(2)8-11(12)15/h4-5,8,10H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSWUJICNXFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOC2=C1C=C(C=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.
Introduction of the Bromobutanoyl Group: The benzoxazine intermediate is then reacted with 2-bromobutanoyl chloride in the presence of a base such as pyridine to introduce the bromobutanoyl group.
Methylation: Finally, the compound is methylated using a suitable methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutanoyl group can be substituted by nucleophiles such as amines or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzoxazine derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers with applications in coatings, adhesives, and composites.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules with therapeutic properties.
Materials Science: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobutanoyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and biological activities of 4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine and its analogs:
*Note: The molecular formula for this compound is inferred as ~C₁₃H₁₅BrNO₃ based on structural analogs.
Key Substituent Effects
- 6-Methyl Group : Enhances steric hindrance and metabolic stability compared to bulkier substituents (e.g., 6-ethyl or 6-methoxy) .
- 2-Bromobutanoyl at 4-Position: The bromine atom may act as a leaving group, facilitating nucleophilic substitution reactions, while the butanoyl chain increases lipophilicity .
- Ethoxycarbonyl vs. Acyl Groups: Ethyl carboxylates (e.g., 7d) are often intermediates for further functionalization, whereas acyl groups (e.g., bromobutanoyl) may directly engage in biological interactions .
Biological Activity
4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a synthetic compound belonging to the benzoxazine family, characterized by its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₆BrNO₂
- CAS Number : 1119450-35-9
- Molecular Weight : 298.18 g/mol
Pharmacological Properties
The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the benzoxazine class have shown significant pharmacological effects.
-
Antinociceptive Activity :
- A study on related benzoxazine derivatives indicated potential antinociceptive properties. For example, derivatives with similar structures demonstrated significant analgesic effects in various nociception models in mice, suggesting that modifications to the benzoxazine structure can enhance pain-relieving properties .
-
Serotonin Receptor Antagonism :
- Research on 3,4-dihydro-2H-1,4-benzoxazine derivatives has revealed their ability to act as antagonists at serotonin receptors (5HT3). These compounds showed varying degrees of affinity and antagonistic activity depending on their substituents . Although specific data on this compound is limited, its structural similarities suggest potential serotonin receptor interactions.
-
Antimicrobial Activity :
- Some benzoxazine derivatives have been reported to possess antimicrobial properties. The introduction of halogen substituents (like bromine) can enhance the antibacterial efficacy of these compounds . While direct studies on this compound are lacking, its brominated structure may confer similar benefits.
Study on Related Compounds
A notable study synthesized a series of 3,4-dihydrobenzoxazines and evaluated their biological activities. The findings indicated that modifications at specific positions on the benzoxazine ring could significantly enhance receptor binding and biological efficacy. For instance:
- Compound Structure : The introduction of methyl groups at specific positions improved affinity for serotonin receptors (Ki values as low as 0.019 nM) .
Comparative Analysis Table
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 3,4-Dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2H-1,4-benzoxazine | Serotonin Receptor Antagonist | High affinity (Ki = 0.019 nM) |
| 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran | Antinociceptive | Potent analgesic effects in multiple nociception models |
| Various Benzoxazine Derivatives | Antimicrobial | Enhanced activity with halogen substitutions |
Q & A
Q. Basic Characterization
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
- NMR (¹H and ¹³C) : Identifies substituent positions (e.g., methyl at C6, bromobutanoyl at C4) and diastereotopic protons in the dihydro ring .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous N-dichloroacetyl derivatives .
How can researchers optimize synthesis yield and purity?
Q. Advanced Experimental Design
- Catalytic Enhancements : Use Lewis acids (e.g., Cu(I)) to accelerate intramolecular cyclization steps .
- Regioselective Alkylation : Employ DBU (1,8-diazabicycloundec-7-ene) to direct O-alkylation of 2-aminophenols, minimizing side reactions .
- Purification Strategies : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity, while recrystallization from ethanol enhances crystalline yield .
What structural modifications influence bioactivity in benzoxazine derivatives?
Q. Structure-Activity Relationship (SAR) Insights
-
Substituent Effects :
-
Chiral Centers : Stereochemistry at C3/C4 affects selectivity for pancreatic β-cells vs. vascular targets .
How should researchers design experiments to assess biological activity?
Q. Advanced Bioassay Design
- In Vitro Models :
- In Vivo Models :
How can contradictions in reported data be resolved?
Q. Data Contradiction Analysis
- Case Example : Discrepancies in synthetic yields (e.g., 40–70% for cyclization steps) may arise from:
- Resolution Strategies :
What are the emerging applications of this compound in drug discovery?
Q. Advanced Therapeutic Potential
- Anticancer Agents : Derivatives inhibit glucose-induced insulin release (pancreatic β-cells) and show antiproliferative effects in leukemia models .
- Antiviral Candidates : Pyrimidine conjugates exhibit activity against HSV-1 and influenza A (H1N1) via RNA polymerase inhibition .
- Neuroprotective Agents : Benzoxazines modulate adenosine receptors, reducing neuroinflammation in preclinical Parkinson’s models .
What analytical challenges arise in quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
